2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline
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Overview
Description
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is a complex organic compound that features a pyrrole ring linked to a diphenylphosphino group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline typically involves the condensation of 2-(diphenylphosphino)aniline with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is often refluxed in a suitable solvent like toluene or dichloromethane to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, which typically target the methylene bridge or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the original compound, often with modifications at the methylene bridge.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The presence of the diphenylphosphino group allows for strong coordination with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)benzamide
- N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)phenol
Comparison: N-((1H-Pyrrol-2-yl)methylene)-2-(diphenylphosphino)aniline is unique due to the presence of the aniline group, which can participate in additional hydrogen bonding and electronic interactions compared to its analogs. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in catalysis and material science.
Properties
CAS No. |
649749-98-4 |
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Molecular Formula |
C23H19N2P |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-diphenylphosphanylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C23H19N2P/c1-3-11-20(12-4-1)26(21-13-5-2-6-14-21)23-16-8-7-15-22(23)25-18-19-10-9-17-24-19/h1-18,24H |
InChI Key |
MRDMRQSUMFCQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N=CC4=CC=CN4 |
Origin of Product |
United States |
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